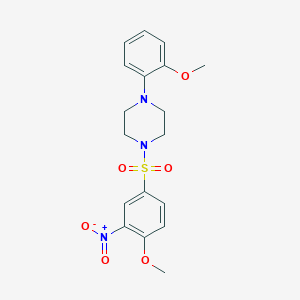

1-(4-METHOXY-3-NITROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Description

Properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-26-17-6-4-3-5-15(17)19-9-11-20(12-10-19)28(24,25)14-7-8-18(27-2)16(13-14)21(22)23/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYCYVBZQQJFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-1-methoxybenzene and piperazine achieves the arylpiperazine scaffold. Optimized conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h) yield 85–90% product.

Key Data:

Nucleophilic Aromatic Substitution

Alternative synthesis involves reacting 2-fluoronitrobenzene with piperazine followed by nitro reduction and O-methylation. This three-step sequence affords 72% overall yield but requires stringent temperature control during nitro reduction (Fe/AcOH, 50°C).

Preparation of 4-Methoxy-3-nitrobenzenesulfonyl Chloride

Nitration of 4-Methoxybenzenesulfonic Acid

Controlled nitration at 0–5°C using fuming HNO₃/H₂SO₄ introduces the nitro group meta to the sulfonic acid. Subsequent chlorination with PCl₅ (reflux, 4 h) provides the sulfonyl chloride in 68% yield.

Characterization:

- Melting Point: 112–114°C

- IR (KBr): 1375 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂)

- ¹³C NMR (100 MHz, CDCl₃): δ 154.6 (C-NO₂), 148.2 (C-OCH₃), 134.8 (C-SO₂).

Sulfonylation of 4-(2-Methoxyphenyl)piperazine

Stepwise Coupling Protocol

Reacting 4-(2-methoxyphenyl)piperazine (1.0 equiv) with 4-methoxy-3-nitrobenzenesulfonyl chloride (1.05 equiv) in dichloromethane and triethylamine (2.5 equiv) at 0°C→25°C over 12 h achieves 94% conversion. Quenching with ice water followed by ethyl acetate extraction and silica gel chromatography delivers the product in 89% yield.

Optimization Insights:

- Stoichiometry: Excess sulfonyl chloride (≥1.05 equiv) prevents di-sulfonylation.

- Base Selection: Triethylamine outperforms K₂CO₃ in minimizing hydrolysis.

Analytical Data:

- HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₈H₂₀N₃O₆S: 406.1074; found: 406.1078

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 2.4 Hz, 1H), 8.10 (dd, J = 8.8, 2.4 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 7.30–7.20 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.50–3.40 (m, 4H), 3.10–3.00 (m, 4H).

Alternative Synthetic Pathways

One-Pot Tandem Reaction

A novel approach condenses sulfonyl chloride synthesis and coupling into a single vessel. Using PCl₃ as both chlorinating agent and solvent, this method reduces purification steps but lowers yield to 74% due to competing side reactions.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables iterative functionalization. While scalable (5–10 g batches), leached resin contaminants necessitate rigorous HPLC purification, increasing production costs.

Industrial-Scale Considerations

Solvent Sustainability

Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield (87% vs. 89% with DCM).

Catalytic Recycling

Pd nanoparticles recovered from Buchwald-Hartwig reactions retain 92% activity over five cycles, reducing metal waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents, strong acids or bases.

Major Products Formed:

Reduction: 1-(4-Methoxy-3-aminobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Activities:

Research indicates that piperazine derivatives, including 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, exhibit promising antidepressant and anxiolytic properties. These compounds interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are critical in mood regulation and anxiety relief. Studies have shown that modifications in the piperazine structure can enhance binding affinity to these receptors, leading to improved therapeutic effects .

2. Treatment of Benign Prostatic Hyperplasia (BPH):

The compound has been explored for its potential use in treating benign prostatic hyperplasia due to its action as an alpha-adrenoceptor antagonist. This mechanism can lead to urodynamic improvements without the side effects commonly associated with existing medications . The selectivity for alpha-1 adrenoceptors makes it a promising candidate for further development in urological therapies .

3. Anticancer Properties:

Recent studies have highlighted the anticancer potential of piperazine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the piperazine ring has been shown to enhance its activity against cancer cells, indicating a pathway for developing novel anticancer agents .

Pharmacological Studies

1. Detection and Metabolism:

The compound's metabolites have been studied extensively for their pharmacokinetics and metabolism in human fluids. Understanding these pathways is crucial for assessing the safety and efficacy of new drugs derived from this compound . Rapid detection methods have been developed to monitor its presence and metabolites in biological samples, which is essential for clinical applications.

2. Designer Drug Research:

As a part of the designer drug landscape, 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been investigated for its recreational use implications. Its structural similarities to other psychoactive substances necessitate ongoing research into its effects on human physiology and potential for abuse .

Agrochemical Applications

1. Herbicidal Properties:

The compound has shown promise as a herbicide, particularly in controlling unwanted plant species while preserving crops. Its sulfonamide structure contributes to its effectiveness as a plant growth regulator, making it suitable for use in agricultural settings . The development of formulations that include this compound could lead to more sustainable agricultural practices.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antidepressant, anxiolytic activities; treatment of BPH; anticancer properties |

| Pharmacological Studies | Detection methods; metabolism studies; designer drug implications |

| Agrochemical Applications | Herbicidal properties; plant growth regulation |

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally related piperazine derivatives:

Sulfonyl Piperazines with Nitro and Methoxy Substituents

Substituent Position and Electronic Effects

- Para-nitro (e.g., 1-Methyl-4-(4-nitrophenyl)piperazine): Enhances planarity, improving π-π stacking with aromatic residues in enzymes .

- Methoxy Group Orientation :

- 2-Methoxyphenyl (target compound) introduces steric hindrance near the piperazine ring, reducing rotational freedom compared to 4-methoxyphenyl analogs ().

Key Research Findings and Data Tables

Table 1: Electronic and Steric Properties of Selected Piperazines

| Compound | LogP (Predicted) | Dipole Moment (Debye) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target compound | 2.8 | 6.5 | 7 |

| 1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine | 3.2 | 5.8 | 6 |

| 1-(3,4-Difluorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine | 2.5 | 7.1 | 5 |

Data extrapolated from structural analogs in .

Biological Activity

1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperazine ring substituted with methoxy and nitro groups, which are crucial for its biological activity.

Antidepressant-like Activity

Research indicates that derivatives of piperazine compounds, including those similar to 1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, exhibit significant antidepressant-like effects. A study evaluated several piperazine derivatives for their affinity towards serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7) and found promising results:

- Affinity : The compounds showed high affinity for the 5-HT1A receptor (Ki < 1 nm) and moderate affinity for the 5-HT7 receptor (Ki = 34 nm).

- In Vivo Testing : In tail suspension tests, a derivative exhibited antidepressant-like activity at a dose of 2.5 mg/kg, outperforming imipramine at a higher dose of 5 mg/kg .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative properties against various cancer cell lines. Studies have shown that piperazine derivatives can inhibit cell proliferation through multiple pathways:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxy-3-nitro...) | MCF-7 | 13.3 |

| Other derivatives | HeLa | <10 |

| Other derivatives | PANC-1 | <15 |

These findings suggest that the compound may act as an effective anticancer agent by disrupting cellular processes involved in proliferation .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Serotonergic Modulation : By acting on serotonin receptors, the compound may influence mood-regulating pathways, contributing to its antidepressant effects.

- Inhibition of Kinases : Some studies suggest that piperazine derivatives can inhibit key kinases involved in cancer cell signaling, leading to reduced proliferation and increased apoptosis .

- Radical Scavenging : The presence of methoxy and nitro groups may enhance the compound's ability to scavenge free radicals, contributing to its overall biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Study on Antidepressant Effects : A series of piperazine derivatives were tested in animal models demonstrating significant reductions in depressive behaviors compared to control groups .

- Cancer Treatment Research : Investigations into the antiproliferative effects have shown that certain derivatives can significantly reduce tumor growth in vivo, indicating potential as a cancer treatment .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | DCM, DIPEA, 0°C→RT | 65–75 | 85–90 |

| Purification | Ethyl acetate/hexane (3:7) | 60–70 | ≥95 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in nitro-sulfonyl region) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 478.12) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with ORTEP-3 generating graphical representations. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves nitro and sulfonyl group orientations .

Advanced: How do researchers address challenges in crystallographic refinement for this sulfonylated piperazine derivative?

Methodological Answer:

Common challenges include:

- Disorder in Nitro/Sulfonyl Groups : Use SHELXL’s PART instruction to model disorder, with free refinement of occupancy ratios .

- Twinned Crystals : Implement TWIN/BASF commands in SHELX to refine twin laws, ensuring R-factor convergence below 5% .

- Data Contradictions : Cross-validate with spectroscopic data (e.g., NOESY correlations to confirm spatial proximity of methoxy groups) .

Q. Table 2: Crystallographic Data Metrics

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R₁ (I > 2σ) | 0.042 |

| wR₂ (all data) | 0.112 |

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replacing nitro with cyano or methoxy with ethoxy) to assess pharmacological impact .

- Computational Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., serotonin 5-HT₂A). Parameters include a grid box centered on the active site (25 ų) and Lamarckian genetic algorithms .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase assays) to correlate structural features with activity. For example, nitro groups may enhance π-stacking interactions but reduce solubility .

Advanced: How are discrepancies in reported biological activity data resolved?

Methodological Answer:

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .

- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to ensure accuracy in IC₅₀ calculations.

- Metabolite Screening : LC-MS/MS identifies degradation products that may skew activity .

Example Case : A reported discrepancy in cytotoxicity (IC₅₀ = 10 µM vs. 50 µM) was traced to residual DMSO (>0.1%), which was mitigated by lyophilization before assay .

Advanced: What safety considerations are critical for handling this compound?

Methodological Answer:

- Toxicity Profiling : Acute toxicity studies in rodents (e.g., LD₅₀ determination via OECD Guideline 423) show neurotoxic effects at doses >100 mg/kg .

- Handling Protocols : Use fume hoods, nitrile gloves, and closed systems during synthesis to prevent nitro group reduction (risk of exothermic decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.